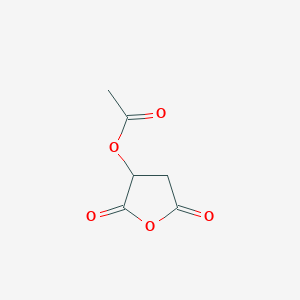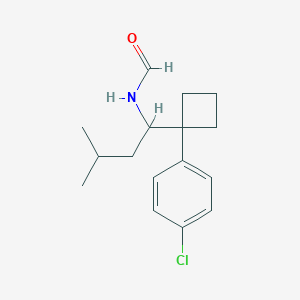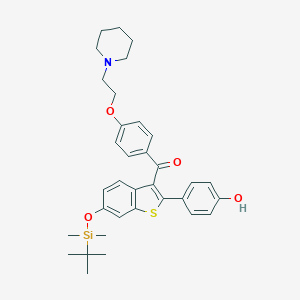
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Vue d'ensemble
Description
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene, also known as [6- [ [ (1,1-Dimethylethyl)dimethylsilyl]oxy]-2- (4-hydroxyphenyl)benzo [b]thien-3-yl] [4- [2- (1-piperidinyl)ethoxy]phenyl]methanone, is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride . It is used to synthesize Raloxifene 6-glucuronide .
Synthesis Analysis
The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene involves the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction yields a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene .Molecular Structure Analysis
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene contains a total of 86 bonds, including 45 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds . It also includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, 1 aliphatic tertiary amine, 1 aromatic hydroxyl, and 1 ether .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene include the reaction of Raloxifene with tertbutyldimethylsilyl chloride . This reaction yields a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene .Physical And Chemical Properties Analysis
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene has a molecular weight of 587.84 and a molecular formula of C34H41NO4SSi . It contains a total of 86 bonds, including 45 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .Applications De Recherche Scientifique
Use as a Protecting Group in Deoxynucleosides
Field
Chemistry, specifically Organic Chemistry and Nucleoside Chemistry.
Application
The tert-Butyldimethylsilyl (TBDMS) group, which is part of the “6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene” molecule, is used as a protecting group in deoxynucleosides .
Method of Application
TBDMS reacts selectively with hydroxyl groups in nucleosides and preferentially with the 5’-hydroxyl of deoxynucleosides . The TBDMS group can be removed under conditions which do not affect other commonly used acid or base labile protecting groups, yet it is stable to phosphorylation conditions .
Results or Outcomes
The use of TBDMS as a protecting group in deoxynucleosides allows for the rapid identification of isomeric nucleoside and nucleotide derivatives even in very small amounts or from reaction mixtures .
Synthesis of Raloxifene 6-glucuronide
Field
Pharmaceutical Chemistry
Application
“6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene” is used to synthesize Raloxifene 6-glucuronide .
Method of Application
The specific method of application is not provided in the source . However, it is likely that the tert-Butyldimethylsilyl group is used to protect the 4’-hydroxy group during the synthesis process, and then removed to yield Raloxifene 6-glucuronide.
Results or Outcomes
The outcome of this application is the synthesis of Raloxifene 6-glucuronide , which could be used for further pharmaceutical research and development.
Use as a Labelled Analogue
Field
Chemistry, specifically Isotope Chemistry.
Application
“6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-[d4]” is the labelled analogue of “6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene”, which is used to protect Raloxifene .
Method of Application
The specific method of application is not provided in the source . However, it is likely that the tert-Butyldimethylsilyl group is used to protect the 4’-hydroxy group during the synthesis process, and then removed to yield the labelled analogue.
Results or Outcomes
The outcome of this application is the synthesis of the labelled analogue of "6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene" , which could be used for further research and development.
Use in Selective Silylation of Hydroxy Group
Field
Chemistry, specifically Organic Chemistry.
Application
The tert-Butyldimethylsilyl (TBDMS) group, which is part of the “6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene” molecule, is used for the selective silylation of hydroxy groups .
Method of Application
The reaction was carried out with 1.3 equiv. of silylation reagent and 1.3 equiv. of Et3N in the presence of DMAP or DMAPO in dichloromethane at 30 °C for 48 h .
Results or Outcomes
The use of TBDMS as a silylation reagent allows for the chemoselective silylation of various alcohols .
Use in Abbreviated New Drug Application (ANDA) Filing
Field
Pharmaceutical Industry
Application
“6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene” is generally used for Abbreviated New Drug Application (ANDA) filing to the FDA .
Method of Application
The specific method of application is not provided in the source . However, it is likely that the compound is used in the development and testing of generic drugs for ANDA filing.
Results or Outcomes
The outcome of this application is the successful filing of an ANDA to the FDA , which could lead to the approval of a generic drug.
Use in Proteomics Research
Field
Biology, specifically Proteomics
Application
“6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene” is used as a specialty product for proteomics research .
Method of Application
The specific method of application is not provided in the source . However, it is likely that the compound is used in the study of proteins, including their structures and functions.
Results or Outcomes
The outcome of this application is the advancement of proteomics research , which could lead to new discoveries in the field of biology.
Propriétés
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443288 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
CAS RN |
174264-47-2 | |
| Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



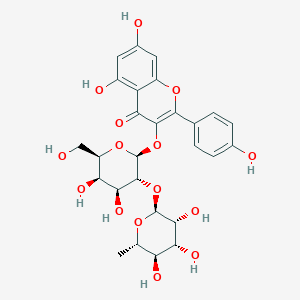
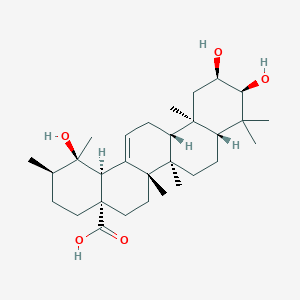
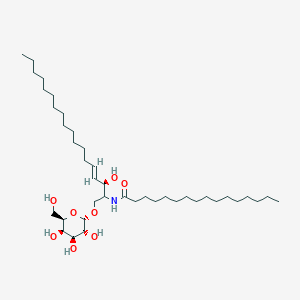
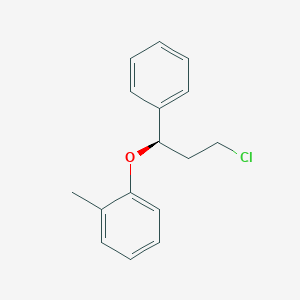
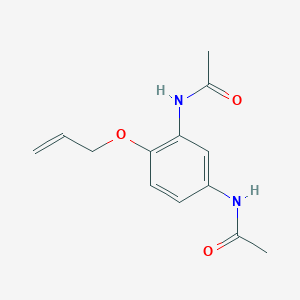
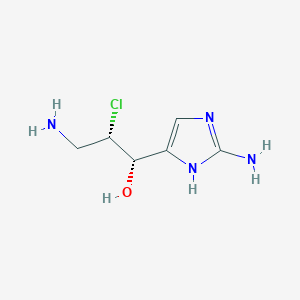
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)
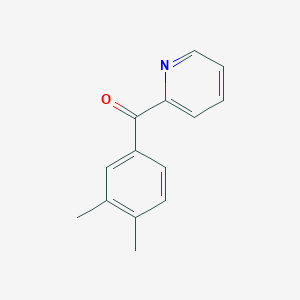
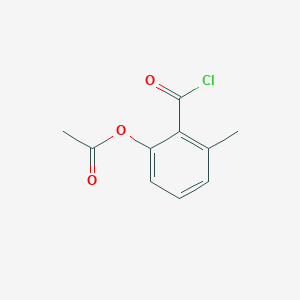
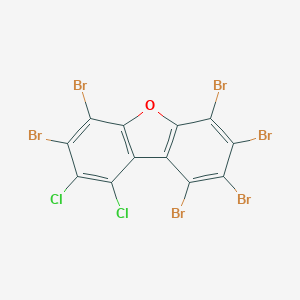
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
